molecular formula C24H11F5N2O2 B5152243 N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B5152243
M. Wt: 454.3 g/mol
InChI Key: XSRCIGZAVVRBTC-UHFFFAOYSA-N
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Description

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group, a benzoxazole ring, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxazole ring, followed by the introduction of the pentafluorophenyl group and the naphthalene carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or marker in biological studies due to its unique structural features.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its pentafluorophenyl group, in particular, enhances its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H11F5N2O2/c25-18-17(19(26)21(28)22(29)20(18)27)24-31-15-10-12(8-9-16(15)33-24)30-23(32)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRCIGZAVVRBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=C(C(=C(C(=C5F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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